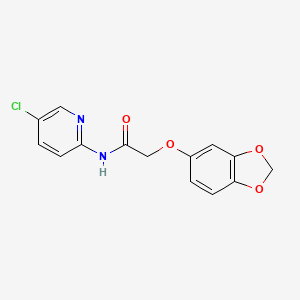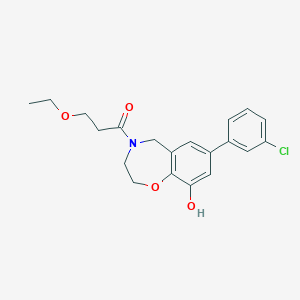![molecular formula C20H24N2O B5440741 1-[3-(2-furyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5440741.png)
1-[3-(2-furyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like the one you mentioned often belong to a class of organic compounds known as piperazines. Piperazines are cyclic organic compounds containing the piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an appropriate piperazine with the corresponding organic halides or acids in the presence of a base . The exact method would depend on the specific substituents on the piperazine ring .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Piperazines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with electrophiles at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, boiling point, and stability, can be determined using various experimental techniques .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(E)-3-(furan-2-yl)prop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-2-7-19(8-3-1)9-4-12-21-14-16-22(17-15-21)13-5-10-20-11-6-18-23-20/h1-11,18H,12-17H2/b9-4+,10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODSEEILWGKTTL-LUZURFALSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5440665.png)


![4,6-dimethyl-2-{[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]thio}quinazoline](/img/structure/B5440685.png)
![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5440693.png)
![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B5440697.png)
![[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5440699.png)
![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[1-(3-methylpyridin-2-yl)propyl]acetamide](/img/structure/B5440710.png)

![N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide](/img/structure/B5440723.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine](/img/structure/B5440751.png)

![N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}propanamide](/img/structure/B5440760.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-N-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5440777.png)